molecular formula C13H13N3O3S B270094 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B270094
M. Wt: 291.33 g/mol
InChI Key: SHFGSJOGLFGDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is not fully understood. However, it has been suggested that this compound exerts its antitumor, antifungal, and antibacterial activities by inhibiting specific enzymes and disrupting protein-protein interactions.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria in vitro. In addition, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has been shown to modulate the activity of specific enzymes and disrupt protein-protein interactions.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has several advantages and limitations for lab experiments. The advantages of this compound include its potent antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of novel drugs. In addition, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has been used as a tool compound for the study of protein-protein interactions and enzyme inhibition. The limitations of this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has several potential future directions for scientific research. These include the development of novel drugs based on the structure of this compound, the study of its mechanism of action and biochemical and physiological effects, and the exploration of its potential applications in other areas such as agriculture and environmental science. In addition, future research may focus on the optimization of the synthesis method for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone to improve its yield and purity.

Synthesis Methods

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is synthesized through a specific method that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-methyl-1H-1,2,4-triazole-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified through column chromatography or recrystallization to obtain 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone in high yield and purity.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of novel drugs. In addition, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has been used as a tool compound for the study of protein-protein interactions and enzyme inhibition.

properties

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C13H13N3O3S/c1-16-8-14-15-13(16)20-7-10(17)9-2-3-11-12(6-9)19-5-4-18-11/h2-3,6,8H,4-5,7H2,1H3

InChI Key

SHFGSJOGLFGDSJ-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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